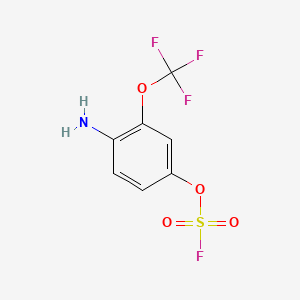
4-Amino-3-(trifluoromethoxy)phenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an amino group, a trifluoromethoxy group, and a fluoranesulfonate group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate typically involves multiple steps, starting with the introduction of the trifluoromethoxy group onto the phenyl ring. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxy reagent. The amino group is then introduced via a reduction reaction, often using a reducing agent like lithium aluminum hydride. Finally, the fluoranesulfonate group is added through a sulfonation reaction, using fluoranesulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The fluoranesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced trifluoromethoxy compounds, and substituted fluoranesulfonates.
Scientific Research Applications
4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the trifluoromethoxy group can participate in hydrophobic interactions, and the fluoranesulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(trifluoromethyl)phenol
- 4-amino-3-(trifluoromethoxy)phenyl thiocyanate
Uniqueness
4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
Molecular Formula |
C7H5F4NO4S |
|---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
1-amino-4-fluorosulfonyloxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H5F4NO4S/c8-7(9,10)15-6-3-4(1-2-5(6)12)16-17(11,13)14/h1-3H,12H2 |
InChI Key |
BXJYYLLJEXMBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)F)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















